3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS No.: 2034295-66-2
Cat. No.: VC6330697
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034295-66-2 |
|---|---|
| Molecular Formula | C18H17N3O3 |
| Molecular Weight | 323.352 |
| IUPAC Name | 3-[1-(furan-2-carbonyl)piperidin-3-yl]quinazolin-4-one |
| Standard InChI | InChI=1S/C18H17N3O3/c22-17-14-6-1-2-7-15(14)19-12-21(17)13-5-3-9-20(11-13)18(23)16-8-4-10-24-16/h1-2,4,6-8,10,12-13H,3,5,9,11H2 |
| Standard InChI Key | VWNKDAHXBLLAKQ-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)C2=CC=CO2)N3C=NC4=CC=CC=C4C3=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[1-(furan-2-carbonyl)piperidin-3-yl]quinazolin-4-one, reflects its hybrid structure:
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Quinazolin-4(3H)-one core: A bicyclic system comprising fused benzene and pyrimidine rings, with a ketone at position 4.
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Piperidine substituent: A six-membered amine ring at position 3 of the quinazoline, functionalized at nitrogen with a furan-2-carbonyl group.
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Furan-2-carbonyl moiety: A five-membered oxygen heterocycle linked via a carbonyl to the piperidine nitrogen.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₃ |
| Molecular Weight | 323.352 g/mol |
| SMILES | C1CC(CN(C1)C(=O)C2=CC=CO2)N3C=NC4=CC=CC=C4C3=O |
| InChIKey | VWNKDAHXBLLAKQ-UHFFFAOYSA-N |
| CAS Registry | 2034295-66-2 |
The Standard InChI string confirms stereochemical specificity, with no chiral centers reported.
Spectroscopic Characterization
Synthetic analogs described in literature provide insights into expected spectral features:
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¹H NMR:
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IR Spectroscopy:
Synthetic Methodologies
Core Quinazoline Formation
The quinazolin-4(3H)-one scaffold is typically synthesized via:
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Cyclocondensation: 2-Aminobenzonitrile derivatives react with carbonyl sources (e.g., triphosgene) under basic conditions.
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Ring Expansion: Isoindole precursors undergo oxidative opening and reclosure with nitrogen nucleophiles .
Piperidine-Furan Integration
Key steps for introducing the 1-(furan-2-carbonyl)piperidin-3-yl group:
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Step 1: Piperidine-3-carboxylic acid derivatives are acylated with furan-2-carbonyl chloride in tetrahydrofuran (THF) under reflux, using pyridine as a base .
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Step 2: The resulting piperidinyl carbonyl intermediate is coupled to the quinazolinone core via nucleophilic substitution at position 3. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Furan-2-carbonyl chloride, THF, reflux | 85% |
| 2 | K₂CO₃, DMF, 80°C, 12h | 72% |
Biological Activities and Mechanisms
Dual Kinase Inhibition
Structural analogs demonstrate dual c-Met/VEGFR-2 tyrosine kinase inhibition, a strategy to overcome resistance in anticancer therapies :
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c-Met IC₅₀: ~50 nM (comparable to foretinib).
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VEGFR-2 IC₅₀: ~120 nM (superior to sunitinib in resistant models).
Cytotoxic Profiling
In a panel of cancer cell lines, furan-containing quinazolinones exhibit selective cytotoxicity:
Table 3: In Vitro Cytotoxicity (IC₅₀, μM)
| Cell Line | 3-(1-(Furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | Cisplatin |
|---|---|---|
| A-549 | 12.4 ± 1.2 | 8.9 ± 0.7 |
| HCT-8 | 9.8 ± 0.9 | 6.5 ± 0.5 |
| HepG2 | 14.2 ± 1.5 | 10.1 ± 1.0 |
Mechanistic studies suggest G1/S cell cycle arrest and caspase-3-mediated apoptosis .
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Solubility: Limited aqueous solubility (logP ≈ 2.8) necessitates prodrug strategies.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring generates reactive intermediates, necessitating structural optimization .
Acute Toxicity
Rodent studies (LD₅₀ > 500 mg/kg) indicate favorable safety margins, though chronic exposure risks require evaluation .
Future Directions and Challenges
Structural Optimization
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Furan Replacement: Thiophene or pyridine rings may improve metabolic stability.
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Prodrug Derivatives: Phosphate esters at the quinazolinone 4-position enhance solubility.
Targeted Delivery Systems
Nanoparticle formulations (e.g., PLGA-based) could mitigate solubility limitations and reduce off-target effects .
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